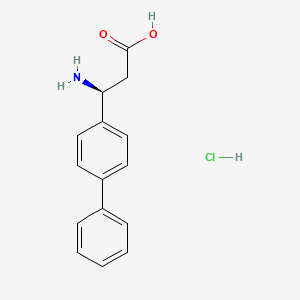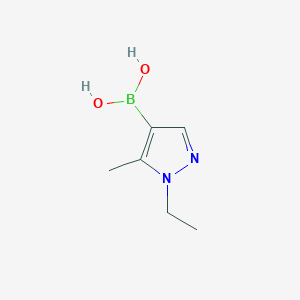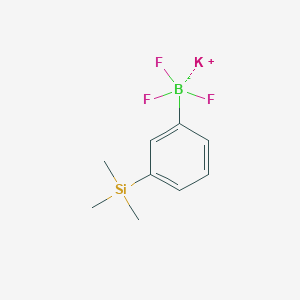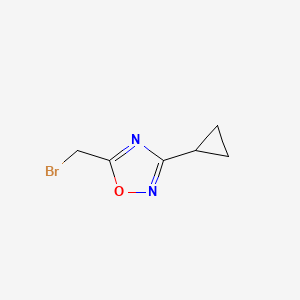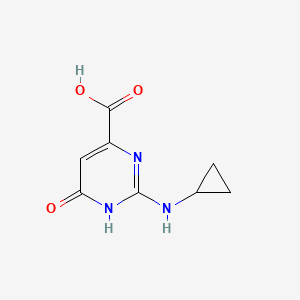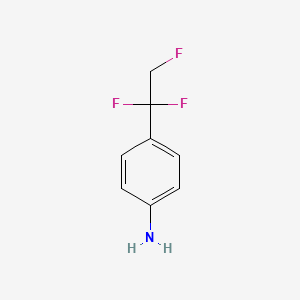
4-(1,1,2-Trifluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1,2-Trifluoroethyl)aniline: is a chemical compound with the molecular formula C8H8F3N It is an aniline derivative where the hydrogen atoms on the ethyl group are replaced by fluorine atoms, making it a trifluorinated compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Iron Porphyrin-Catalyzed N-Trifluoroethylation: One of the methods to synthesize 4-(1,1,2-Trifluoroethyl)aniline involves the iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.
Catalytic Hydrogenation and Bamberger Rearrangement: Another method involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned catalytic processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 4-(1,1,2-Trifluoroethyl)aniline can undergo substitution reactions, particularly involving the amino group.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Diazotization: This reaction involves the conversion of aniline derivatives into diazonium salts, which can then undergo further reactions.
Trifluoroethylation: Using reagents like 2,2,2-trifluoroethylamine hydrochloride under specific catalytic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, N-trifluoroethylated anilines are common products when using trifluoroethylation reactions .
Applications De Recherche Scientifique
Chemistry: 4-(1,1,2-Trifluoroethyl)aniline is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry and agrochemistry .
Biology and Medicine: In medicinal chemistry, fluorinated compounds like this compound are explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and bioavailability .
Mécanisme D'action
The mechanism of action of 4-(1,1,2-Trifluoroethyl)aniline involves its interaction with molecular targets through its trifluoroethyl group. This group can influence the compound’s reactivity and interaction with biological molecules, potentially affecting pathways involved in metabolic processes .
Comparaison Avec Des Composés Similaires
4-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group, which can result in different chemical properties and reactivity.
2,2,2-Trifluoroethylamine: A simpler compound with a trifluoroethyl group, used as a reagent in various synthetic processes.
Uniqueness: 4-(1,1,2-Trifluoroethyl)aniline is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical properties compared to other fluorinated anilines. This uniqueness makes it valuable in specialized applications in research and industry .
Propriétés
Formule moléculaire |
C8H8F3N |
|---|---|
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
4-(1,1,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H8F3N/c9-5-8(10,11)6-1-3-7(12)4-2-6/h1-4H,5,12H2 |
Clé InChI |
VSJICLYFKMIHOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CF)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-{3-iodobicyclo[1.1.1]pentan-1-yl}propanoate](/img/structure/B15301956.png)

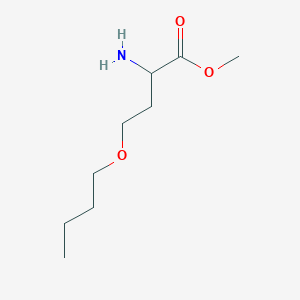

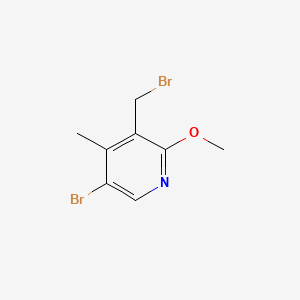
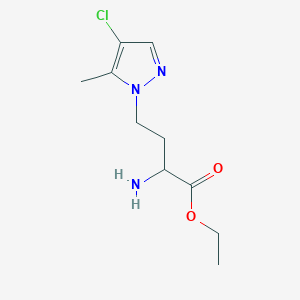
![5-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)furan-2-carboxylicacid](/img/structure/B15301990.png)

